(S)-1-(3-Chlorophenyl)propan-1-amine hydrochloride
Overview
Description
(S)-1-(3-Chlorophenyl)propan-1-amine hydrochloride is a chiral amine compound with a chlorophenyl group attached to a propanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Chlorophenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chiral amine precursor.
Chlorination: The precursor undergoes chlorination to introduce the chlorophenyl group.
Resolution: The resulting mixture is resolved to obtain the desired (S)-enantiomer.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Chlorophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(3-Chlorophenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(3-Chlorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Chlorophenyl)propan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.
1-(4-Chlorophenyl)propan-1-amine hydrochloride: A structural isomer with the chlorine atom in a different position.
1-(3-Bromophenyl)propan-1-amine hydrochloride: A similar compound with a bromine atom instead of chlorine.
Uniqueness
(S)-1-(3-Chlorophenyl)propan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Biological Activity
(S)-1-(3-Chlorophenyl)propan-1-amine hydrochloride, commonly referred to as 3-chloromethcathinone (3-CMC), is a synthetic compound belonging to the cathinone class, which is known for its stimulant properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C10H12ClN·HCl
- Molecular Weight : 251.57 g/mol
- IUPAC Name : this compound
The compound features a propan-1-amine backbone substituted with a 3-chlorophenyl group, which plays a crucial role in its biological interactions.
This compound acts primarily as a monoamine releaser , influencing the release of neurotransmitters such as dopamine and norepinephrine. This mechanism is similar to other amphetamine derivatives, where the compound enters presynaptic neurons and promotes the release of stored neurotransmitters into the synaptic cleft.
Key Mechanisms:
- Dopamine Receptor Interaction : The compound has shown potential as a D3 dopamine receptor agonist, promoting β-arrestin translocation and G protein activation .
- Stimulant Effects : Its action leads to increased alertness, euphoria, and enhanced physical performance, typical of stimulant drugs.
Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological effects:
Case Study 1: Acute Poisoning
A notable case involved acute poisoning linked to 3-CMC use. Symptoms included agitation, hyperventilation, and severe cardiovascular effects. Autopsy findings revealed pulmonary edema and signs of internal organ stress . This underscores the potential dangers associated with misuse.
Case Study 2: Drug-Impaired Driving
In investigations related to drug-impaired driving, 3-CMC was confirmed in biological samples from individuals involved in accidents. Reports indicated significant physiological effects such as increased heart rate and blood pressure .
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
(S)-1-(3-Chlorophenyl)propan-1-amine | Amine structure with chlorine substitution | Neurotransmitter modulation |
(R)-1-(4-Fluorophenyl)propan-1-amine | Different halogen; enantiomer | Potential antidepressant effects |
3-(4-Bromophenyl)propanamide | Amide instead of amine | Different metabolic pathways |
Properties
IUPAC Name |
(1S)-1-(3-chlorophenyl)propan-1-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBWFBWTSUGMNB-FVGYRXGTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC=C1)Cl)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1075715-57-9 | |
Record name | 1075715-57-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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